1-(3-Isopropoxyphenyl)ethanamine
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Overview
Description
1-(3-Isopropoxyphenyl)ethanamine is a chemical compound with the molecular formula C11H17NO It is a derivative of phenethylamine and is characterized by the presence of an isopropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3-isopropoxyphenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. Another approach is the reduction of 1-(3-isopropoxyphenyl)ethanone using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The choice of catalyst and reducing agent may vary depending on the desired yield and purity of the final product. Continuous flow reactors and batch reactors are commonly employed in the industrial production of this compound.
Chemical Reactions Analysis
1-(3-Isopropoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-isopropoxyphenyl)ethanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert 1-(3-isopropoxyphenyl)ethanone back to this compound using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and suitable solvents
Major Products Formed:
Oxidation: 1-(3-isopropoxyphenyl)ethanone
Reduction: this compound
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Isopropoxyphenyl)ethanamine has found applications in various scientific fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
1-(3-Isopropoxyphenyl)ethanamine is structurally similar to other phenethylamine derivatives, such as 3-isopropoxyphenylethanol and 3-isopropoxyphenylacetic acid. its unique isopropoxy group and ethanamine moiety contribute to its distinct chemical properties and potential applications. The presence of the isopropoxy group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.
Comparison with Similar Compounds
3-Isopropoxyphenylethanol
3-Isopropoxyphenylacetic acid
1-(3-Isopropoxyphenyl)ethanone
Properties
IUPAC Name |
1-(3-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWTVQKMPIPXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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